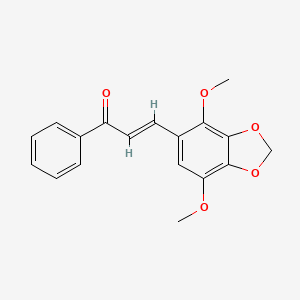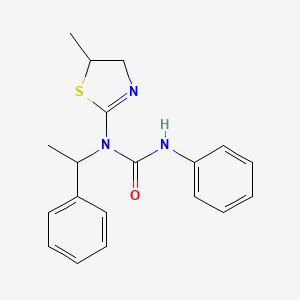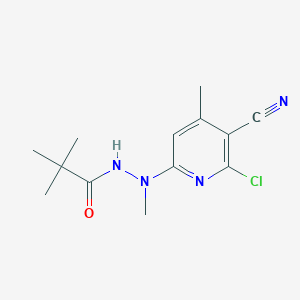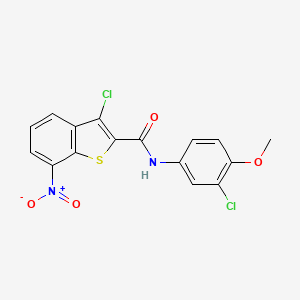![molecular formula C26H23ClN4O4S B11480974 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B11480974.png)
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinones .
Scientific Research Applications
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic effects, including antitumor and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-nitrobenzamide: Another quinazolinone derivative with similar structural features.
2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with a similar quinazolinone core but different substituents.
Uniqueness
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H23ClN4O4S |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
N-(3-benzyl-4-oxoquinazolin-6-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H23ClN4O4S/c27-19-8-11-21(12-9-19)36(34,35)31-14-4-7-24(31)25(32)29-20-10-13-23-22(15-20)26(33)30(17-28-23)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,17,24H,4,7,14,16H2,(H,29,32) |
InChI Key |
NRDVQPPFAVOZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Adamantylmethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B11480915.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11480932.png)

![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480953.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B11480957.png)
![ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B11480959.png)

![Ethyl {2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11480975.png)

![2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480983.png)
![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11480997.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481008.png)
